molecular formula C26H24O9 B1673287 Kapurimycin A2 CAS No. 132412-64-7

Kapurimycin A2

Cat. No. B1673287
M. Wt: 480.5 g/mol
InChI Key: OBQDKVJMMATTQP-UHFFFAOYSA-N
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Description

Kapurimycin A2 is an antitumor antibiotic . It was originally isolated from Str. sp. DO-15 . It can resist gram-positive bacteria and a few gram-negative bacteria .


Molecular Structure Analysis

Kapurimycin A2 has a molecular formula of C26H24O9 . It is a new class of polycyclic microbial metabolites having the tetrahydroanthra-y-pyrone skeleton and the β,γ-unsaturated δ-keto carboxylic acid structure . The individual components of the kapurimycins differ from one another in the side chain at the pyrone ring of the molecule .


Physical And Chemical Properties Analysis

Kapurimycins are yellow compounds which are soluble in MeOH, chloroform, EtOAc, slightly soluble in EtOH, hardly soluble or insoluble in acetone, rc-hexane and water . The compounds are readily decomposed in DMSO . The antibiotics showed positive color reactions with ferric chloride, vanillin, bromcresol green and iodine vapor but negative with 2,4-dinitrophenylhydrazine, ninhydrin and Dragendorff reagent .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Users should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQDKVJMMATTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927672
Record name [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kapurimycin A2

CAS RN

132412-64-7
Record name Kapurimycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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